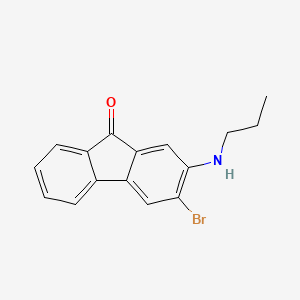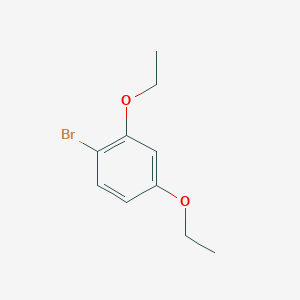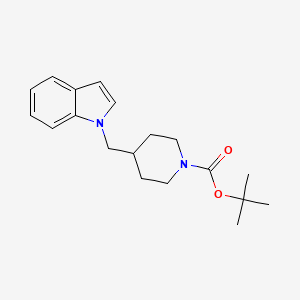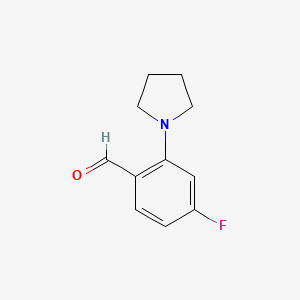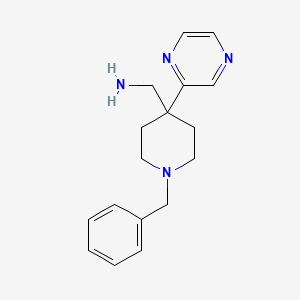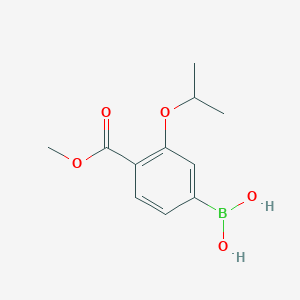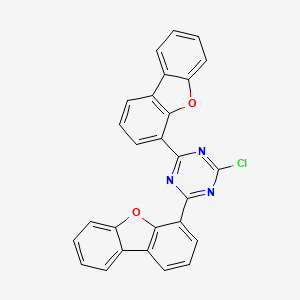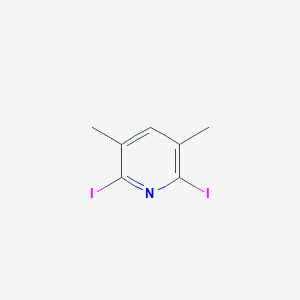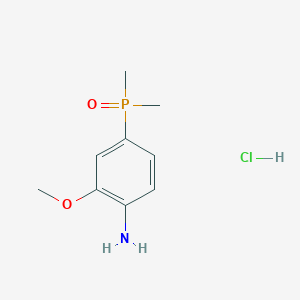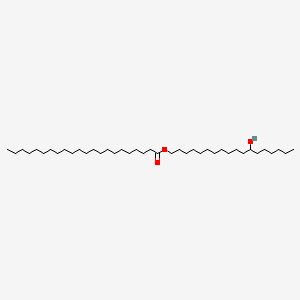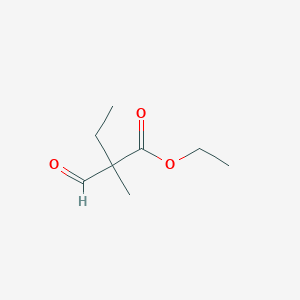
Geranylbenzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranylbenzoquinone is a chemical compound belonging to the class of quinones, specifically benzoquinones Quinones are characterized by a conjugated dione structure attached to an aromatic nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranylbenzoquinone can be synthesized through several methods. One common synthetic route involves the coupling of geraniol with benzoquinone. The reaction typically takes place in the presence of a catalyst such as boron trifluoride etherate (BF3·OEt2) in a solvent like dioxane or water. The reaction conditions often require moderate temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as chromatography may be employed to isolate this compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Geranylbenzoquinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinone ring, leading to the formation of substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and other derivatives that retain the geranyl side chain.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Geranylbenzoquinone exhibits antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has shown that this compound has potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of geranylbenzoquinone involves its ability to undergo redox cycling. In biological systems, this compound can be reduced to semiquinone or hydroquinone forms by cellular reductases. These reduced forms can then react with molecular oxygen to produce reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making this compound a potential anticancer agent. Additionally, this compound can interact with thiol groups in proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Geranylbenzoquinone can be compared with other similar compounds such as:
Geranylhydroquinone: Similar in structure but differs in its redox properties and biological activities.
Geranylphenol: Another geranyl derivative with distinct chemical and biological properties.
Geranylpyrogallol: Known for its antifungal activities, similar to this compound but with different structural features.
Uniqueness
This compound is unique due to its specific redox properties and the presence of the geranyl side chain, which imparts distinct biological activities. Its ability to generate reactive oxygen species and interact with cellular proteins makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61977-06-8 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H20O2/c1-12(2)5-4-6-13(3)7-8-14-11-15(17)9-10-16(14)18/h5,7,9-11H,4,6,8H2,1-3H3/b13-7+ |
InChI Key |
GAJSCEURGWVNBZ-NTUHNPAUSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CC(=O)C=CC1=O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=O)C=CC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
